molecular formula C12H10ClN3S B14247110 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea CAS No. 344254-29-1

1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea

Cat. No.: B14247110
CAS No.: 344254-29-1
M. Wt: 263.75 g/mol
InChI Key: KJWFTVWWEOPVBZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea is a synthetic thiourea derivative with the molecular formula C12H10ClN3S and a molecular weight of 263.75 g/mol . Thiourea derivatives are versatile scaffolds in medicinal chemistry and are extensively researched for their diverse biological activities. Studies on analogous compounds have demonstrated that thiourea derivatives can exhibit significant biological profiles, including cytotoxic activity against human cancer cell lines . Furthermore, research on similar substituted thioureas has shown potential for antibacterial, antioxidant, and enzyme inhibition properties, such as effects on acetylcholinesterase and butyrylcholinesterase . The presence of both pyridine and chlorophenyl rings in its structure makes it a compound of interest for further investigation in various pharmacological and biochemical research areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

344254-29-1

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C12H10ClN3S/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17)

InChI Key

KJWFTVWWEOPVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea and Analogous Structures

Classical and Modern Synthetic Approaches to Thiourea (B124793) Scaffolds

The formation of the thiourea backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas, such as 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea, is the condensation reaction between an amine and an isothiocyanate. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

The synthesis of this compound would be achieved by reacting 2-aminopyridine (B139424) with 3-chlorophenyl isothiocyanate. The reaction is typically high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or tert-butanol. researchgate.net The versatility of this method allows for the creation of a wide array of thiourea derivatives by simply varying the amine and isothiocyanate components. researchgate.netanalis.com.my For instance, various substituted anilines and heterocyclic amines can be reacted with different aryl or alkyl isothiocyanates to generate libraries of analogous compounds.

Table 1: Examples of Thiourea Synthesis via Amine-Isothiocyanate Condensation

Amine Isothiocyanate Product Reference
1,2-Phenylenediamine 1-Naphthyl isothiocyanate 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea analis.com.my
1,3-Phenylenediamine 1-Naphthyl isothiocyanate 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea analis.com.my

This table is interactive. Click on the headers to sort the data.

For the synthesis of N-acyl thiourea derivatives, a common route involves the reaction of an acyl isothiocyanate with a primary or secondary amine. nih.govmdpi.com The requisite acyl isothiocyanate is typically generated in situ by the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govnih.gov The subsequent addition of an amine to the reaction mixture results in a nucleophilic addition to the isothiocyanate carbon, yielding the N-acyl thiourea. nih.gov

This methodology offers a pathway to more complex thiourea structures. For example, 2-((4-methoxyphenoxy)methyl)benzoyl chloride can be converted to its corresponding acyl isothiocyanate and then reacted with various heterocyclic amines, such as 2-aminopyridine or 2-aminothiazole (B372263), to produce a series of N-acyl thiourea derivatives. nih.gov The use of phase-transfer catalysts, like tetra-n-butylammonium bromide (TBAB), can significantly improve the yield of the intermediate acyl isothiocyanate. mdpi.com

The reaction between acyl iodides and thiourea presents a method for the derivatization of the parent thiourea molecule. researchgate.net Treating thiourea with acetyl iodide can lead to the formation of N-acetyl or S-acetyl derivatives. The outcome of the reaction is dependent on factors such as temperature and the structure of the thiourea derivative. researchgate.net While this method is primarily used for acylation of an existing thiourea, it represents a valid strategy for post-synthesis modification to create analogues with different properties. For instance, this approach could be used to further functionalize a pre-formed thiourea backbone. researchgate.net

Solid-phase synthesis has emerged as a powerful tool for generating libraries of thiourea derivatives for high-throughput screening. acs.org In this approach, one of the reactants, typically the amine, is anchored to a solid support (resin). dtu.dk The resin-bound amine is then treated with a solution of an isothiocyanate to form the thiourea linkage. acs.org Alternatively, a resin-bound isothiocyanate can be reacted with an amine in solution. acs.org

This technique offers several advantages, including simplified purification, as excess reagents and by-products are easily washed away from the resin-bound product. dtu.dk The final thiourea derivative is then cleaved from the resin. This method has been successfully applied to the synthesis of peptide thioureas, where N-terminally modified α-thiourea peptides are synthesized on a solid support using reagents like N,N′-di-Boc-thiourea and Mukaiyama's reagent. acs.orgnih.gov

Table 2: Key Steps in Solid-Phase Thiourea Synthesis

Step Description Purpose Reference
1. Anchoring An amine or isothiocyanate is covalently attached to a solid resin. Immobilizes one reactant for easy purification. acs.org
2. Coupling The resin-bound reactant is treated with the other reactant in solution. Forms the thiourea linkage on the solid support. dtu.dk
3. Washing The resin is washed with various solvents. Removes excess reagents and soluble by-products. acs.org

This table is interactive. Click on the headers to sort the data.

Thioureas, including structures analogous to this compound, are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds. tandfonline.com The thiourea moiety contains the necessary N-C-S framework that can undergo intramolecular cyclization to form rings. researchgate.net

Common transformations include:

Thiazoles: Condensation of thioureas with α-halo carbonyl compounds is a classic method to produce 2-aminothiazole derivatives. asianpubs.org

Thiadiazoles and other heterocycles: N,N'-disubstituted thioureas can undergo oxidative cyclization or condensation with various reagents to yield thiadiazoles, triazoles, and oxathiazoles. ekb.egekb.eg For example, 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides can be converted to 4H-1,3,5-oxadiazine derivatives using dehydrosulfurizing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or a mixture of iodine and triethylamine. mdpi.com

This derivatization strategy significantly expands the chemical space accessible from a single thiourea precursor, allowing for the creation of novel molecular scaffolds.

Green Chemistry Principles in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to reduce environmental impact and improve safety. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Key green strategies include:

Solvent-Free Synthesis: Mechanochemistry, which involves grinding solid reactants together in a ball mill or with a mortar and pestle, has been successfully used for the quantitative synthesis of thioureas without bulk solvents. asianpubs.orgnih.gov This method is energy-efficient and minimizes the generation of solvent waste.

Aqueous Medium: Simple condensation between amines and carbon disulfide has been shown to proceed efficiently in an aqueous medium to afford substituted thioureas. organic-chemistry.org Similarly, "on-water" reactions of isothiocyanates with amines offer simple product isolation by filtration and avoid the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Green Solvents: Researchers have explored the use of environmentally benign solvents. For example, Cyrene, a bio-based solvent, has been used as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas in nearly quantitative yields. nih.gov

Catalytic Systems: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can act as both a green reaction medium and a catalyst for the synthesis of thioureas from thiourea itself as a biocompatible thiocarbonyl source. rsc.org These DES systems are often reusable, further enhancing the sustainability of the process. rsc.org

These green methodologies offer more sustainable and efficient alternatives to classical synthetic routes, aligning with the modern emphasis on environmentally responsible chemical manufacturing. mdpi.comnih.gov

Non-Catalytic Synthesis Environments

The synthesis of N,N'-disubstituted thioureas, including this compound, is frequently accomplished through the reaction of an amine with an isothiocyanate. A significant advantage of this method is its ability to proceed efficiently in a non-catalytic environment. This catalyst-free approach simplifies the reaction setup and purification process, making it an attractive methodology for both laboratory and industrial-scale synthesis.

The reaction typically involves the nucleophilic addition of the amino group of one reactant to the electrophilic carbon atom of the isothiocyanate group of the other. For the synthesis of the title compound, this would involve the reaction of 2-aminopyridine with 3-chlorophenyl isothiocyanate. These reactions can be carried out under mild conditions, often at room temperature, without the need for a catalyst to activate the reactants. researchgate.netresearchgate.net The formation of unsymmetrical thiourea derivatives, such as 1-(3-chlorophenyl)-3-phenylthiourea, has been successfully achieved via this non-catalytic pathway. researchgate.net The primary driving force for the reaction is the inherent reactivity of the amine and isothiocyanate functional groups.

Another non-catalytic, non-isothiocyanate route involves the reaction of primary amines with carbon disulfide (CS₂), often in an aqueous medium. researchgate.netresearchgate.netorganic-chemistry.org This method avoids the use of potentially hazardous isothiocyanates and proceeds through a dithiocarbamate (B8719985) intermediate.

The key advantages of non-catalytic synthesis include:

Simplicity: The absence of a catalyst simplifies the experimental procedure and reduces costs.

Purity: Eliminating the catalyst avoids potential contamination of the final product.

Mild Conditions: Many reactions proceed efficiently at ambient temperatures.

Atom Economy: The direct addition reaction generally results in high atom economy with minimal side product formation. researchgate.net

ReactantsConditionsProduct ClassKey Feature
Amine + IsothiocyanateRoom Temperature, SolventUnsymmetrical N,N'-Disubstituted ThioureasCatalyst-free, direct addition researchgate.net
Primary Aliphatic Amine + Carbon DisulfideRoom Temperature, Aqueous MediumSymmetrical N,N'-Disubstituted ThioureasNon-isothiocyanate route researchgate.net

Utilization of Green Solvents (e.g., PEG-400, Water)

In line with the principles of green chemistry, significant efforts have been made to replace volatile and toxic organic solvents with environmentally benign alternatives. Water and Polyethylene Glycol (PEG-400) have emerged as highly effective green solvents for the synthesis of thiourea derivatives and related heterocycles. mdpi.com

Water as a solvent offers unparalleled environmental and economic advantages. The synthesis of symmetrical N,N'-disubstituted thiourea derivatives from primary amines and carbon disulfide has been successfully demonstrated in an aqueous medium at room temperature. researchgate.netscribd.com The hydrophobic effect of water can promote the aggregation of organic reactants, thereby accelerating reaction rates. Furthermore, product isolation is often simplified, as many organic products are insoluble in water and can be separated by filtration. organic-chemistry.org

Polyethylene Glycol (PEG-400) is a non-toxic, biodegradable, and recyclable liquid polymer that has proven to be an excellent medium for various organic transformations. mdpi.comtandfonline.com It can serve as a solvent and, in some cases, as a phase-transfer catalyst. The synthesis of thiourea-containing heterocyclic compounds, such as thiazoles, has been shown to be highly efficient in PEG-400, often leading to significant rate enhancement and improved yields compared to conventional solvents. tandfonline.commdpi.com The ability of PEG-400 to dissolve a wide range of organic compounds and its thermal stability make it a versatile green solvent. mdpi.com The use of PEG-400 has been reported to provide excellent yields (84-89%) in the synthesis of 4-aryl-2-aminothiazoles from reactions involving thioureas. researchgate.net

Green SolventReaction TypeAdvantagesYields
Water Symmetrical Thiourea Synthesis (Amine + CS₂)Environmentally benign, low cost, simple workup, rate enhancement researchgate.netorganic-chemistry.org57-99% scribd.com
PEG-400 Synthesis of Thiazole (B1198619) derivatives from Thioureas, Nicotinyl Thiourea SynthesisRecyclable, non-toxic, rate enhancement, improved yields researchgate.netmdpi.comtandfonline.comExcellent researchgate.nettandfonline.com

Sunlight and Ultrasound-Assisted Synthesis Methods

Alternative energy sources like sunlight and ultrasound irradiation are increasingly being used to promote organic reactions, offering advantages such as reduced reaction times, milder conditions, and improved yields. nih.gov

Sunlight-Assisted Synthesis: Solar energy provides a sustainable and cost-free energy source for chemical transformations. The synthesis of symmetrical N,N'-disubstituted thioureas has been achieved by reacting aromatic primary amines with carbon disulfide in water and exposing the mixture to direct sunlight. researchgate.netscribd.com This method avoids the need for external heating, thereby reducing energy consumption and contributing to a greener synthetic process. scribd.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate the synthesis of a wide variety of compounds, including thiourea derivatives. nih.govbohrium.comresearchgate.net Ultrasound irradiation enhances mass transfer and creates localized high-temperature and high-pressure zones through acoustic cavitation, leading to a significant increase in reaction rates. nih.govnih.gov The synthesis of N-naphthoyl thioureas and other derivatives has been efficiently carried out under ultrasonic irradiation, often at room temperature and with quantitative yields. researchgate.netacs.org This technique drastically reduces reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of certain thiourea analogues was reduced from 8-12 hours to just 1.5-2.0 minutes. researchgate.net

Energy SourceMethodKey Advantages
Sunlight Amine + CS₂ in waterEco-friendly, cost-free energy, avoids conventional heating researchgate.netscribd.com
Ultrasound Amine + Isothiocyanate; Multi-component reactionsDrastically reduced reaction times, milder conditions, higher yields nih.govbohrium.comacs.org

Strategic Derivatization of this compound Analogues

Strategic derivatization of the core thiourea structure is crucial for modulating its biological and chemical properties. This involves the introduction of various substituents on the aromatic and heterocyclic rings and understanding how these modifications influence the reaction outcomes.

Substituent Effects on Reaction Mechanisms and Yields

The electronic nature of substituents on both the phenyl and pyridyl rings of thiourea analogues plays a critical role in determining reaction rates and yields. The fundamental reaction for thiourea formation involves the nucleophilic attack of an amine on an isothiocyanate.

Effect of Substituents on the Amine: The nucleophilicity of the amine is a key factor. Electron-donating groups (EDGs) on the pyridine (B92270) ring of 2-aminopyridine would increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to a faster reaction and higher yields. researchgate.net Conversely, electron-withdrawing groups (EWGs) would decrease the amine's nucleophilicity, slowing down the reaction.

Effect of Substituents on the Isothiocyanate: The electrophilicity of the isothiocyanate carbon is influenced by substituents on the phenyl ring. The 3-chloro substituent in this compound is an electron-withdrawing group, which increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the amine. This generally facilitates the reaction. The presence of various substituents, including both electron-donating and electron-withdrawing groups, on the reacting molecules has been shown to proceed smoothly, indicating the robustness of the reaction, though yields can be affected. ias.ac.in

In multi-component reactions to form more complex heterocyclic derivatives, substituents can have a profound impact. For instance, in the synthesis of dihydropyrimidin-(thio)ones, substituted aldehydes are known to influence yields, with the reaction being sensitive to the electronic nature of the substituent. nih.gov

MoietySubstituent TypeEffect on Reactant PropertyImpact on Reaction Rate/Yield
Pyridine Ring Electron-Donating Group (EDG)Increases amine nucleophilicityGenerally increases reaction rate and yield researchgate.net
Pyridine Ring Electron-Withdrawing Group (EWG)Decreases amine nucleophilicityGenerally decreases reaction rate
Phenyl Ring Electron-Withdrawing Group (EWG)Increases isothiocyanate electrophilicityGenerally facilitates nucleophilic attack, increasing reaction rate
Phenyl Ring Electron-Donating Group (EDG)Decreases isothiocyanate electrophilicityMay slow the reaction compared to EWG-substituted analogues

Regioselectivity and Stereochemical Control in Synthesis

While the synthesis of the parent thiourea from 2-aminopyridine and 3-chlorophenyl isothiocyanate is straightforward, issues of regioselectivity and stereochemistry become paramount when synthesizing more complex analogues or when the thiourea itself is used as a scaffold for further cyclization reactions.

Regioselectivity: This refers to the preference for one direction of bond-making or breaking over all other possible directions. In the context of this compound analogues, regioselectivity is crucial in several scenarios:

Functionalization of the Pyridine Ring: When introducing additional substituents to the pyridine ring of the thiourea analogue, the position of the new substituent is directed by the existing groups. The nitrogen atom and the thiourea group will influence the electronic properties of the ring, directing electrophilic or nucleophilic substitution to specific positions. researchgate.netresearchgate.net

Cyclization Reactions: Thioureas are common precursors for synthesizing heterocyclic rings like thiazoles and dithiazolopyrimidines. researchgate.netasianpubs.org For example, in the Hantzsch thiazole synthesis, an α-haloketone condenses with the thiourea. If the α-haloketone is unsymmetrical, the reaction can potentially lead to two different regioisomers. The specific isomer formed is often dictated by the relative reactivity of the two electrophilic carbon centers in the ketone and the steric environment. Theoretical studies using methods like Density Functional Theory (DFT) can help predict and explain the observed regioselectivity in such reactions. unesp.br

Stereochemical Control: This involves controlling the spatial arrangement of atoms in the product. For analogues of this compound, stereochemical control is important when:

Chiral Centers are Introduced: Derivatization reactions that create one or more chiral centers necessitate stereoselective synthesis to obtain a specific enantiomer or diastereomer. For instance, in cycloaddition reactions involving thiourea-derived synthons, the approach of the reactants can be controlled to favor the formation of a particular stereoisomer. researchgate.net

Synthesis of Stereoisomerically Pure Leads: In drug development, different enantiomers of a chiral molecule often have different biological activities. Therefore, synthetic routes that allow for the separation of diastereomeric intermediates or employ chiral catalysts are essential for producing single, active enantiomers of complex thiourea analogues. researchgate.net

The control of regioselectivity and stereochemistry is a sophisticated aspect of organic synthesis that relies on a detailed understanding of reaction mechanisms, steric and electronic effects, and the judicious choice of reagents and reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea and Its Analogues

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-(3-chlorophenyl)-3-pyridin-2-ylthiourea is characterized by vibrations of its key functional groups, particularly the N-H and C=S bonds within the thiourea (B124793) linkage, as well as vibrations from the aromatic rings.

The FT-IR spectrum of N,N'-disubstituted thioureas displays distinct bands that are indicative of their structure. The N-H stretching vibrations are typically observed in the region of 3400-3100 cm⁻¹. iosrjournals.orgresearchgate.net In solid-state spectra, the presence of intermolecular hydrogen bonding can lead to a broadening and shifting of these bands to lower frequencies.

The identification of the C=S stretching vibration can be complex due to its coupling with other vibrations, particularly C-N stretching and N-H bending modes. cdnsciencepub.comactachemscand.org Consequently, the C=S stretching band can appear in a wide range of the spectrum, typically between 850 cm⁻¹ and 1400 cm⁻¹. For many aryl thiourea derivatives, a significant contribution from the C=S stretch is found in the 700-850 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3400 - 3100
C-H (Aromatic)Stretching3100 - 3000
C=N (Pyridine)Stretching1600 - 1550
C=C (Aromatic)Stretching1580 - 1450
N-HBending1550 - 1500
C-NStretching1400 - 1200
C=SStretching850 - 700
C-ClStretching800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H protons and the aromatic protons of the chlorophenyl and pyridyl rings. The N-H protons typically appear as broad singlets in the downfield region of the spectrum, often between δ 9.0 and 12.0 ppm, with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding. nih.gov

The protons of the pyridin-2-yl group and the 3-chlorophenyl group will exhibit characteristic splitting patterns and chemical shifts based on their positions and the electronic effects of the substituents. The electron-withdrawing nature of the thiourea linkage and the chlorine atom will influence the chemical shifts of the aromatic protons, generally causing them to resonate at lower fields.

The expected ¹H NMR chemical shifts and multiplicities are detailed in the table below.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
N-H9.0 - 12.0Broad SingletChemical shift is solvent and concentration dependent.
Pyridine (B92270) H-68.2 - 8.5DoubletDownfield due to proximity to nitrogen.
Pyridine H-3, H-4, H-57.0 - 8.0MultipletComplex splitting pattern.
Chlorophenyl H-27.8 - 8.1Singlet/TripletDepends on coupling with other protons.
Chlorophenyl H-4, H-5, H-67.1 - 7.6MultipletAffected by the chloro and thiourea groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and typically resonates in the range of δ 180-185 ppm. chemicalbook.com

The aromatic carbons of the pyridyl and chlorophenyl rings will appear in the typical aromatic region of δ 110-160 ppm. The specific chemical shifts are influenced by the positions of the nitrogen and chlorine atoms, as well as the thiourea bridge. The carbon attached to the chlorine atom (C-Cl) will show a characteristic chemical shift, and the carbons of the pyridine ring will be affected by the electronegative nitrogen atom.

The table below outlines the predicted ¹³C NMR chemical shifts.

Carbon Expected Chemical Shift (δ, ppm)
C=S180 - 185
Pyridine C-2150 - 155
Pyridine C-6147 - 150
Pyridine C-4137 - 140
Pyridine C-3, C-5115 - 125
Chlorophenyl C-1 (ipso to NH)138 - 142
Chlorophenyl C-3 (ipso to Cl)133 - 136
Chlorophenyl C-2, C-4, C-5, C-6120 - 132

The thiourea linkage exhibits restricted rotation around the C-N bonds due to the partial double bond character arising from delocalization of the nitrogen lone pairs with the C=S π-system. This restricted rotation can lead to the observation of distinct conformers at low temperatures by NMR spectroscopy, a phenomenon studied through dynamic NMR (DNMR). montana.edu

As the temperature is lowered, the rate of rotation slows down, and separate signals for protons or carbons in different chemical environments due to the fixed conformations may be observed. By analyzing the changes in the NMR line shape with temperature, it is possible to calculate the energy barrier to rotation (ΔG‡). For N,N'-diarylthioureas, these rotational barriers are typically in the range of 40-60 kJ/mol. This dynamic behavior provides valuable information about the conformational flexibility and electronic structure of the thiourea moiety.

Mass Spectrometry for Molecular Characterization (e.g., LC-HRMS, MS/MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly powerful for this purpose.

For this compound, HRMS would be used to accurately determine its monoisotopic mass, which helps in confirming the molecular formula (C₁₂H₁₀ClN₃S). The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its (M+2)⁺ peak with an intensity ratio of approximately 3:1.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the protonated molecular ion [M+H]⁺ to elucidate the structure. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the C-N bonds of the thiourea core, leading to the formation of ions corresponding to the pyridin-2-yl isothiocyanate and 3-chloroaniline (B41212) fragments, or their corresponding radical cations.

Loss of the chlorophenyl or pyridyl group to generate fragment ions.

Fragmentation of the pyridine or chlorophenyl ring through characteristic pathways.

The analysis of these fragmentation patterns provides definitive structural confirmation of the molecule. libretexts.orgmiamioh.edutsijournals.com

Single-Crystal X-ray Diffraction Studies of this compound and its Analogues

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in characterizing the structural features of this compound and a variety of its analogues, offering deep insights into their molecular conformation, geometry, and the intricate network of non-covalent interactions that govern their crystal packing.

Elucidation of Molecular Conformation and Geometry

The molecular conformation of thiourea derivatives is largely defined by the orientation of the substituents relative to the C=S bond. In the case of this compound and its analogues, the molecule typically adopts a trans-cis conformation. This refers to the positions of the substituted phenyl and pyridyl groups with respect to the thiono group across the C–N bonds.

The bond lengths and angles within these molecules generally fall within normal ranges for similar structures. The thiourea moiety itself is typically planar. nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., N—H···O)

Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation of these compounds. A common motif observed is the formation of an S(6) ring through an N—H···O hydrogen bond. This type of interaction is present in compounds like 3-acetyl-1-(3-chlorophenyl)thiourea and 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, contributing to the stability of their respective conformations. nih.govresearchgate.net

In peptides containing α,α-di(2-pyridyl)glycine, a novel intramolecular hydrogen bond has been observed between a side-chain pyridine nitrogen and an amide hydrogen of the peptide backbone. rsc.org The presence of a strong intramolecular O—H···NPy hydrogen bond has also been detected in the crystalline structure of certain 3-hydroxy-2,2′-bipyridine-6-carbonitriles. researchgate.net These intramolecular interactions are key to defining the preferred conformation of the molecule in the solid state. nih.gov

CompoundIntramolecular Hydrogen Bond TypeRing Motif
3-Acetyl-1-(3-chlorophenyl)thioureaN—H···OS(6)
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thioureaN—H···ONot specified
Peptides with α,α-di(2-pyridyl)glycineN—H···N (pyridine)Not specified
3-Hydroxy-2,2′-bipyridine-6-carbonitrilesO—H···N (pyridine)Not specified

Investigation of Intermolecular Interactions and Crystal Packing (e.g., C—H···N hydrogen bonds)

The crystal packing of this compound and its analogues is dictated by a variety of intermolecular interactions, including conventional hydrogen bonds and other weaker interactions. These interactions assemble the individual molecules into a stable three-dimensional lattice.

In the crystal structure of 1-(3-chlorophenyl)thiourea, molecules are linked by intermolecular N—H···S and N—H···Cl hydrogen bonds, forming two-dimensional sheets. nih.gov For 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, intermolecular N—H···S and C—H···O hydrogen bonds link the molecules into zigzag linear chains. nih.gov Additionally, C—H···π interactions can also be present, further stabilizing the crystal structure. nih.gov

CompoundIntermolecular Interaction TypesResulting Supramolecular Structure
1-(3-Chlorophenyl)thioureaN—H···S, N—H···ClTwo-dimensional sheets
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thioureaN—H···S, C—H···O, C—H···πZigzag linear chains
3-Acetyl-1-(3-chlorophenyl)thioureaN—H···S, C—H···SDimer-based chains
CompoundMolecular FragmentsDihedral Angle (°)
1-(3-Chlorophenyl)thioureaThiourea and Benzene (B151609) ring64.80 (6)
3-Acetyl-1-(3-chlorophenyl)thiourea3-Chlorophenyl and N-carbamothioylacetamide62.68 (5)
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thioureaChlorophenylamine and Thiourea14.36 (12)

Computational Chemistry and Structure Activity Relationship Sar Elucidation for 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of a molecule. These calculations provide a quantitative description of molecular orbitals, electrostatic potential, and various reactivity indices that are crucial for predicting chemical behavior and potential biological activity.

Frontier molecular orbital theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized.

For 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea, the HOMO is primarily localized on the thiourea (B124793) moiety and the phenyl ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the pyridine (B92270) ring, suggesting this region is the most likely to accept electrons. The specific energy values for these orbitals and the resulting energy gap are crucial for understanding its electronic transitions and reactivity.

Specific numerical data for the HOMO-LUMO energy gap of this compound is not available in the provided search results.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, such as biological macromolecules. In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group and the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the amine groups would exhibit a positive potential.

A specific MEP map or detailed description for this compound was not found in the search results.

Specific values for the dipole moment of this compound were not available in the provided search results.

Global reactivity descriptors such as chemical hardness (η), chemical softness (S), and electronegativity (χ) provide further quantitative measures of a molecule's reactivity. Electronegativity is a measure of an atom's ability to attract shared electrons. Chemical hardness is a measure of resistance to deformation or change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. Chemical softness is the reciprocal of hardness, so softer molecules are more reactive. These indices, derived from the HOMO and LUMO energies, offer a more nuanced understanding of the molecule's stability and reactivity profile.

Specific numerical values for the chemical hardness, softness, and electronegativity of this compound could not be located in the provided search results.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. This information is invaluable in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

To explore the potential therapeutic applications of this compound, molecular docking studies would be performed against various protein targets known to be involved in disease pathways.

K-Ras: A key protein in cell signaling pathways, mutations in which are frequently found in various cancers.

HER2: A receptor tyrosine kinase that is overexpressed in some types of breast cancer.

InhA: An enoyl-ACP reductase enzyme that is a crucial target for the development of drugs against Mycobacterium tuberculosis. Thiourea-containing compounds have been investigated as potential inhibitors of InhA.

MIF: Macrophage migration inhibitory factor is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer.

Docking simulations would predict the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active sites of these proteins.

Despite a thorough search, no specific molecular docking studies of this compound with K-Ras, HER2, InhA, or MIF were found in the provided search results.

Identification of Key Amino Acid Residues in Binding Sites

Computational docking studies on N-aryl-N'-heterocyclic substituted thioureas, a class to which this compound belongs, have been instrumental in identifying critical amino acid residues within the binding sites of various protein targets. Although specific studies focusing solely on this compound are not extensively detailed in the literature, analysis of its analogues provides significant insights into its likely interactions.

In related thiourea derivatives designed as kinase inhibitors, specific residues have been repeatedly identified as crucial for binding and subsequent biological activity. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the thiourea moiety is often observed forming hydrogen bonds with the side chains of glutamic acid (Glu) and aspartic acid (Asp) residues in the DFG motif, such as Glu883 and Asp1044 . biointerfaceresearch.com The pyridine nitrogen, acting as a hydrogen bond acceptor, frequently interacts with hinge region residues like cysteine. biointerfaceresearch.com

Similarly, in the context of other protein targets, different key residues are implicated. Molecular docking of thiourea analogues into the active site of HER2 has shown interactions, while studies on other derivatives targeting different kinases have highlighted the importance of residues such as Met769 and Arg819 for hydrogen bonding. biointerfaceresearch.com Hydrophobic interactions are also critical, with residues like Leucine (Leu)694 , Valine (Val)702 , Alanine (Ala)719 , Cysteine (Cys)773 , and Leu820 forming a hydrophobic pocket that accommodates the aryl rings of the ligands. biointerfaceresearch.com This suggests that the 3-chlorophenyl and pyridin-2-yl rings of the title compound likely engage with similar non-polar residues in its biological targets.

Table 1: Key Amino Acid Residues Identified in Binding Sites of Thiourea Analogues

Protein TargetInteracting Amino Acid ResidueType of InteractionReference
VEGFR-2Glu883Hydrogen Bond biointerfaceresearch.com
VEGFR-2Asp1044Hydrogen Bond biointerfaceresearch.com
Kinase Hinge RegionCysteineHydrogen Bond biointerfaceresearch.com
Various KinasesMet769Hydrogen Bond biointerfaceresearch.com
Various KinasesArg819Hydrogen Bond biointerfaceresearch.com
Hydrophobic PocketLeu694, Val702, Ala719, Cys773, Leu820Hydrophobic Interaction biointerfaceresearch.com

Modeling of Hydrogen Bonding and Hydrophobic Interactions in Biological Targets

The binding affinity of this compound and its analogues is largely dictated by a combination of hydrogen bonding and hydrophobic interactions within the target's binding pocket. nih.gov Computational models demonstrate that the thiourea core structure is a key pharmacophore, with its sulfur and nitrogen atoms enabling both hydrogen bond acceptance and donation. biointerfaceresearch.com

Hydrogen Bonding: The N-H protons of the thiourea linker are primary hydrogen bond donors. They frequently form crucial interactions with the backbones or side chains of amino acids like glutamic acid, aspartic acid, and methionine. biointerfaceresearch.com The sulfur atom, with its lone electron pairs, can act as a hydrogen bond acceptor, often interacting with residues in the active site. Furthermore, the nitrogen atom of the pyridyl ring serves as an additional hydrogen bond acceptor, which can be critical for anchoring the molecule in the correct orientation within the binding site, often in the hinge region of kinases. biointerfaceresearch.com

Computational Approaches to Structure-Activity Relationship (SAR)

Computational studies are vital for elucidating the structure-activity relationships (SAR) of this compound and its analogues. These approaches help in understanding how modifications to the molecular structure affect biological activity, guiding the design of more potent and selective compounds. nih.gov

A key observation from SAR studies is that thiourea derivatives often exhibit greater anticancer activity than their corresponding urea (B33335) analogues, highlighting the importance of the sulfur atom in biological interactions. biointerfaceresearch.com The core scaffold, consisting of a central thiourea linker flanked by an aryl group and a heterocyclic ring, is a common feature in many biologically active molecules.

The SAR for this class of compounds is heavily influenced by:

The nature of the aryl substituent: The type and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as the chloro group at the meta-position in the title compound, can significantly modulate the electronic properties and binding affinity of the molecule. nih.gov

The heterocyclic ring: The pyridine ring is not merely a structural component but an active pharmacophoric element. Its nitrogen atom acts as a key hydrogen bond acceptor. biointerfaceresearch.com

The linker: The thiourea moiety provides the necessary geometry and hydrogen bonding capability to interact with key residues in target proteins. biointerfaceresearch.com

Correlation of Molecular Features with Biological Response

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate physicochemical properties and structural features of thiourea derivatives with their biological responses. sciencepublishinggroup.com These models mathematically define the relationship between molecular descriptors and activity, such as anticancer potency (IC50 values). nih.gov

For thiourea derivatives, several molecular features have been shown to correlate strongly with biological activity:

Lipophilicity (LogP): This descriptor is often a priority in predicting anticancer activity. A balanced lipophilicity is required for membrane permeability and effective interaction with hydrophobic binding pockets. sciencepublishinggroup.com

Electronic Properties: The distribution of electrons, influenced by substituents, is crucial. The presence of halogen atoms like chlorine can alter the molecule's electrostatic potential and its ability to interact with the target. nih.gov

Molecular Descriptors: Quantum chemical descriptors derived from methods like DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular volume, are often correlated with activity. sciencepublishinggroup.com

Structural Features: The presence of hydrogen bond donors and acceptors is a key determinant of binding. Studies on pyridine derivatives have shown that the presence and position of certain functional groups can enhance activity, while bulky groups may reduce it due to steric hindrance. nih.gov

Table 2: Correlation of Molecular Features with Biological Activity for Thiourea Analogues

Molecular Feature / DescriptorCorrelation with Biological ResponseRationaleReference
Increased Lipophilicity (LogP)Often positive (up to an optimal point)Enhances membrane permeability and hydrophobic interactions. sciencepublishinggroup.com
Electron-Withdrawing Substituents (e.g., -Cl, -CF3)Often positiveModulates electronic properties of the aryl ring, potentially enhancing binding affinity. nih.gov
Hydrogen Bond Donors/AcceptorsPositiveEssential for specific interactions with key amino acid residues in the binding site. biointerfaceresearch.com
Bulky SubstituentsOften negativeCan cause steric clashes within the binding pocket, hindering optimal binding. nih.gov

Pharmacophore Identification through Analog Modification Studies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For N-aryl-N'-heterocyclic substituted thioureas, a common pharmacophore model has emerged from studies of various analogues. biointerfaceresearch.com

This model typically includes the following features:

A Hydrogen Bond Acceptor: This feature is represented by the nitrogen atom in the pyridine ring. It is crucial for anchoring the ligand, often to the hinge region of a kinase.

A Hydrophobic Aromatic Group: The 3-chlorophenyl ring serves this role, occupying a hydrophobic pocket in the target protein.

A Hydrogen Bond Donor/Acceptor Unit: The central thiourea linker fulfills this requirement, forming key hydrogen bonds that stabilize the complex.

A Second Hydrophobic/Aromatic Group: The pyridine ring also contributes to hydrophobic and π-π stacking interactions.

Modification studies, where parts of the molecule are systematically altered, have validated this model. For example, replacing the pyridine ring with other heterocycles or changing the substituents on the phenyl ring leads to predictable changes in activity, confirming the importance of each pharmacophoric feature. biointerfaceresearch.com

In Silico Prediction of Metabolic Stability and Biotransformation Pathways

In silico tools play a crucial role in early-stage drug discovery by predicting the metabolic fate of compounds like this compound, thereby identifying potential liabilities such as poor stability or the formation of reactive metabolites. news-medical.net These computational models predict how a molecule might be altered by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. news-medical.net

For a compound like this compound, predictive models would assess several potential biotransformation pathways:

Phase I Metabolism: The most likely sites of metabolism are the aromatic rings. Models can predict the likelihood of oxidation (hydroxylation) at various positions on both the 3-chlorophenyl and pyridin-2-yl rings. The positions most susceptible to CYP-mediated oxidation are identified based on factors like accessibility and electronic properties.

Phase II Metabolism: If hydroxylated metabolites are formed in Phase I, they can undergo subsequent conjugation reactions, such as glucuronidation or sulfation. Predictive models can assess the likelihood of these pathways.

Metabolic Stability: In silico models can provide an estimate of the molecule's metabolic stability (e.g., half-life in liver microsomes). This is achieved by identifying the most "labile" sites on the molecule, which are the points most likely to be metabolized first. Blocking these labile sites through chemical modification is a common strategy to improve a drug candidate's stability. news-medical.net

Studies on related compounds have utilized these predictive tools to guide the synthesis of analogues with improved pharmacokinetic profiles. nih.govresearchgate.net

Density Functional Theory (DFT) Applications in Thiourea Research

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used extensively in the study of thiourea derivatives to investigate their electronic structure and reactivity. asianpubs.orgresearchgate.net DFT calculations provide deep insights that complement experimental findings and help rationalize observed biological activities.

Key applications of DFT in the research of compounds like this compound include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule, providing accurate bond lengths, bond angles, and torsion angles. nih.gov This optimized geometry is the foundation for further computational work, including molecular docking.

Electronic Property Calculation: DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding and predicting how the molecule will interact with its biological target through non-covalent interactions like hydrogen bonds and electrostatic contacts.

Vibrational Analysis: DFT can predict the vibrational frequencies of the molecule, which can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. rsc.org

Reactivity Descriptors: DFT calculations are used to derive various quantum chemical parameters such as electronegativity, chemical hardness, and softness, which help in correlating the electronic structure with biological activity. asianpubs.org

Table 3: Common Parameters Calculated by DFT for Thiourea Derivatives

ParameterSignificanceReference
Optimized Molecular GeometryProvides the most stable 3D structure, bond lengths, and angles. nih.gov
HOMO EnergyIndicates the electron-donating ability of the molecule. nih.gov
LUMO EnergyIndicates the electron-accepting ability of the molecule. nih.gov
HOMO-LUMO Energy Gap (ΔE)Correlates with chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP)Maps charge distribution, predicting sites for intermolecular interactions. rsc.org
Dipole MomentMeasures the overall polarity of the molecule. asianpubs.org
Chemical Hardness/SoftnessDescribes the resistance to change in electron distribution. asianpubs.org

Biological Activity Profiling and Mechanistic Investigations of 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea Analogues

Anticancer Activity and Cellular Mechanisms

Thiourea (B124793) derivatives, particularly those containing halogenated phenyl and heterocyclic moieties like pyridine (B92270), have emerged as a significant class of compounds in anticancer research. nih.gov Their mechanisms of action are diverse and include the inhibition of various enzymes critical for cancer cell survival and proliferation. nih.gov The structural versatility of the thiourea scaffold allows for modifications that can enhance cytotoxicity against tumor cells while maintaining selectivity over normal cells. nih.govmdpi.com

Cytotoxic Activity Against Various Cancer Cell Lines (e.g., lung, breast, colon, leukemia)

Analogues of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives showed high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values often under 10 µM. nih.gov

One of the most potent compounds identified in a study was 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, which displayed strong cytotoxic effects with IC50 values of 9.0 µM against primary colon cancer (SW480), 1.5 µM against metastatic colon cancer (SW620), and 6.3 µM against chronic myelogenous leukemia (K-562) cells. biointerfaceresearch.com Notably, this compound showed favorable selectivity when compared to its effect on the normal human keratinocyte cell line, HaCaT (IC50 of 24.7 µM). biointerfaceresearch.com Another study highlighted a thiourea derivative that exhibited potent antitumor activity against MCF-7 and SkBR3 breast cancer cells, with IC50 values of 1.3 µM and 0.7 µM, respectively. biointerfaceresearch.com The presence and positioning of electron-withdrawing groups on the phenyl rings are considered important factors for the observed antiproliferative properties. nih.gov

Table 1: Cytotoxic Activity of Selected Thiourea Analogues

CompoundCancer Cell LineCell Line TypeIC50 (µM)Source
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480Primary Colon Cancer9.0 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620Metastatic Colon Cancer1.5 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562Chronic Myelogenous Leukemia6.3 biointerfaceresearch.com
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20)MCF-7Breast Cancer1.3 biointerfaceresearch.com
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20)SkBR3Breast Cancer0.7 biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549Lung Cancer0.2 biointerfaceresearch.com

Investigation of Apoptosis Induction Pathways

A primary mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies using flow cytometry analysis have shown that certain thiourea analogues can significantly induce late-stage apoptosis or necrosis in cancer cells. nih.gov For example, a 3,4-dichlorophenyl-substituted thiourea was found to be a potent inducer of late apoptosis in both SW480 and SW620 colon cancer cell lines (95–99%) and in K-562 leukemia cells (73%). nih.gov

The apoptotic process induced by these compounds can involve the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and procaspases-3, -8, and -9, which are key events in the apoptotic cascade. researchgate.net Some pyridine-appended urea (B33335) derivatives, which are structurally related to thioureas, have been shown to induce total apoptosis in MCF-7 breast cancer cells by affecting the expression of apoptosis-related genes such as P53, Bax, and caspases 3 and 9, as well as the anti-apoptotic gene Bcl-2. nih.gov This suggests that the apoptotic activity of thiourea analogues is multifaceted, involving multiple signaling pathways that culminate in cell death. nih.govnih.gov

Modulation of Genetic Instability and DNA Binding

The interaction with DNA is another potential mechanism contributing to the cytotoxicity of thiourea derivatives. While not all anticancer agents directly bind to DNA, certain analogues have been designed to intercalate or interact with the DNA helix, potentially leading to genetic instability and cell death. mdpi.com For instance, copper(I) complexes of 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea have been investigated for their DNA binding ability. researchgate.net These complexes, featuring a planar aromatic system, are capable of inserting between DNA base pairs, an interaction that is further stabilized by electrostatic attraction to the anionic phosphate (B84403) backbone of DNA. researchgate.net

Targeting Specific Protein Pathways (e.g., K-Ras, HER2, PARP1)

Modern cancer therapy increasingly focuses on targeting specific proteins and signaling pathways that are dysregulated in tumor cells. Thiourea derivatives have been developed as inhibitors of several such targets.

K-Ras: The K-Ras protein is a critical regulator of cell proliferation, and its mutation is common in many cancers. biointerfaceresearch.com Specific thiourea analogues have been investigated as potential inhibitors of mutant K-Ras. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was identified as a highly effective compound, significantly reducing the proliferation of the A549 lung cancer cell line (which harbors a K-Ras mutation) with an IC50 value of 0.2 µM. biointerfaceresearch.com

HER2: The human epidermal growth factor receptor 2 (HER2) is overexpressed in certain types of breast cancer. A novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were designed as anticancer agents, with in vitro evaluations showing that a specific thiourea compound (referred to as compound 20) had the highest antitumor activity against the HER2-positive SkBR3 breast cancer cell line. biointerfaceresearch.com

PARP1: Poly(ADP-ribose) polymerase-1 (PARP1) is an enzyme involved in DNA repair. Its cleavage is a well-established marker of apoptosis. The induction of apoptosis in pancreatic cancer cells by pristimerin, a quinonemethide triterpenoid, was characterized by the cleavage of PARP-1, indicating that pathways leading to PARP-1 cleavage are activated by some anticancer compounds. researchgate.net Thiourea-induced apoptosis likely involves similar downstream effectors. nih.gov

Antimicrobial and Anti-Infective Properties

In addition to their anticancer potential, thiourea derivatives have been extensively studied for their antimicrobial activities. The inclusion of halogen atoms and heterocyclic rings in their structure often enhances their efficacy against various pathogens. nih.gov

Antibacterial Activity Spectrum and Efficacy

Thiourea analogues have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net A study involving 31 thiourea derivatives prepared from 3-(trifluoromethyl)aniline (B124266) found that several compounds showed high inhibition against Gram-positive cocci, including standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values in the range of 0.25–16 μg/ml. curtin.edu.au

Specifically, compounds such as 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have shown significant inhibitory effects against Gram-positive cocci with MIC values between 2 and 32 µg/mL. nih.gov Furthermore, some derivatives effectively inhibited the formation of biofilms by both methicillin-susceptible and resistant Staphylococcus epidermidis strains, indicating their potential to combat persistent infections. nih.govcurtin.edu.au The presence of an electron-withdrawing substituent in the benzene (B151609) ring was found to promote this antibacterial activity. curtin.edu.au

Table 2: Antibacterial Activity of Selected Thiourea Analogues

Compound TypeBacterial StrainActivity TypeMIC / IC50 (µg/mL)Source
3-(Trifluoromethyl)phenyl Thiourea DerivativesStaphylococcus aureus (MRSA)Inhibition0.25–2 curtin.edu.au
3-(Trifluoromethyl)phenyl Thiourea DerivativesStaphylococcus epidermidis (MRSE)Inhibition0.25–4 curtin.edu.au
3-(Trifluoromethyl)phenyl Thiourea DerivativesStaphylococcus epidermidis BiofilmInhibition0.97–5 curtin.edu.au
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocciInhibition2-32 nih.gov
1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocciInhibition2-32 nih.gov

Antifungal Activity Assessment

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. frontiersin.org Analogues of this compound, which incorporate key structural motifs like the chlorophenyl group, pyridine ring, and thiourea moiety, have been investigated for their potential as fungicides. Research has shown that structural modifications, such as the number and position of chlorine atoms on the aromatic ring, significantly influence antifungal activity. researchgate.net For instance, some dichlorinated chlorophenyl derivatives have demonstrated higher activity compared to their monochlorinated counterparts against fungi like Botrytis cinerea and Colletotrichum gloeosporioides. researchgate.net

Thiourea derivatives, in general, are recognized for their antifungal properties. Studies on thiourea derivatives of 2-thiophenecarboxylic acid have shown notable inhibitory effects on the biofilm growth and microbial adherence of Candida auris, a nosocomial pathogen known for its resistance to common antifungal drugs. nih.gov The position of substituents on the aromatic ring can greatly influence both antifungal and antioxidant actions. nih.gov Furthermore, the incorporation of a thiourea or acylthiourea moiety into other heterocyclic systems, such as psoralen (B192213), has yielded compounds with significant fungicidal activity against various plant pathogens, including Alternaria solani, Botrytis cinerea, and Physalospora piricola. nih.gov Specifically, certain acylthiourea-containing psoralen derivatives exhibited excellent in vitro activity, with some compounds showing over 90% inhibition against B. cinerea at a concentration of 50 μg/mL. nih.gov

The pyrazole (B372694) moiety, often found in commercial fungicides, has also been explored in conjunction with structural features relevant to the title compound. semanticscholar.org Pyrazole compounds bearing an aryl trifluoromethoxy group have demonstrated broad-spectrum antifungal activity against several plant pathogenic fungi. semanticscholar.org

Table 1: Antifungal Activity of Selected Thiourea Analogues and Related Compounds
Compound ClassTarget FungiKey FindingsReference
Acylthiourea-Psoralen DerivativesBotrytis cinereaCompounds II-9 and II-15 showed over 90% inhibition at 50 μg/mL. Compound II-9 had an EC50 value of 9.09 μg/mL. nih.gov
Acylthiourea-Psoralen DerivativesAlternaria solani, Gibberella zeae, Physalospora piricolaCompound II-7 exhibited inhibition rates of 82%, 71%, and 78%, respectively, at 50 μg/mL. nih.gov
Thiourea-Thiophene DerivativesCandida aurisThe ortho-methylated derivative (SB2) showed the highest activity, with a notable inhibitory effect on biofilm growth and microbial adherence. nih.gov
Chlorophenyl DerivativesBotrytis cinerea, Colletotrichum gloeosporioidesDichlorinated compounds generally showed higher antifungal activity than monochlorinated ones. researchgate.net
Pyrazole AnaloguesFusarium graminearumCompound 1v displayed the highest activity with an EC50 value of 0.0530 µM, comparable to commercial pyraclostrobin. semanticscholar.org

Antiviral (e.g., Anti-HIV, Anti-HCV) and Antiparasitic Research Endeavors

The structural framework of this compound, combining a pyridine ring, a thiourea linker, and a substituted phenyl group, is prevalent in compounds explored for antiviral and antiparasitic activities. Pyridine and its derivatives are known to exhibit broad biological activities, including antiviral effects against a range of viruses like human immunodeficiency viruses (HIV) and hepatitis C virus (HCV). nih.gov

In the realm of anti-HIV research, phenyl ethyl thiourea (PET) derivatives have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Structure-activity relationship (SAR) studies of PET compounds have shown that small electron-withdrawing substituents, such as chlorine, on the phenyl ring can be favorable for activity. researchgate.net While some newly synthesized PET derivatives showed only low anti-HIV activity, compounds with a 2-chloro or 4-chloro substitution on the phenyl ring demonstrated measurable efficacy, with EC50 values of 67.05 µM and 69.48 µM, respectively. researchgate.net Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives containing a 4-chlorophenylamino moiety have been synthesized and have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov

In antiparasitic research, compounds with similar heterocyclic cores have shown promise. A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, some featuring fluorophenyl substituents, were evaluated for activity against Leishmania major and Toxoplasma gondii. nih.gov One derivative with a 3-fluorophenyl group was highly active against L. major promastigotes and amastigotes, with EC50 values in the nanomolar range. nih.gov Additionally, trifluoromethylated pyrazole hybrids incorporating a 2-amino-1,3,4-thiadiazole nucleus were found to be potent against Leishmania amazonensis and Trypanosoma cruzi. nih.gov SAR studies indicated that bulky groups on the phenyl ring attached to the pyrazole core enhanced antiparasitic effects. nih.gov

Table 3: Antiviral and Antiparasitic Activities of Analogous Compounds
Compound ClassTarget Organism/VirusActivity/PotencyReference
Phenyl Ethyl Thiourea (PET) DerivativesHIV-12-Cl analogue (2a): EC50 = 67.05 µM; 4-Cl analogue (2c): EC50 = 69.48 µM. researchgate.net
5-(4-Chlorophenyl)-1,3,4-Thiadiazole SulfonamidesTobacco Mosaic Virus (TMV)Compounds 7b and 7i showed ~50% inhibition, similar to the commercial agent ningnanmycin. mdpi.com
2-Amino-1,3,4-thiadiazole HybridsLeishmania amazonensis, Trypanosoma cruziInsertion of the 2-amino-1,3,4-thiadiazole nucleus led to the most potent compounds in the series. nih.gov
Pyrimido[1,2-a]benzimidazolesLeishmania major3-fluorophenyl derivative (2a) showed EC50 values in the nanomolar range against promastigotes and amastigotes. nih.gov

Enzyme Inhibition and Modulatory Effects

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

Cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are significant therapeutic targets, especially for neurodegenerative diseases like Alzheimer's disease. mdpi.com The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby compensating for its loss in the brain. mdpi.com Various heterocyclic compounds, including those with pyridine and thiourea moieties, have been investigated as cholinesterase inhibitors. nih.govnih.gov

A series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]thiourea derivatives were synthesized and evaluated for anti-AChE activity. nih.gov Potent inhibitory activity in the sub-micromolar range was observed for many derivatives. Notably, replacing the phenyl group with a 2-pyridyl group in aryl(thio)urea analogues resulted in comparable potency, highlighting the favorable contribution of the pyridine ring to the inhibitory action. nih.gov

In another study, new pyridine derivatives featuring a carbamic function were designed as cholinesterase inhibitors. nih.gov One carbamate (B1207046) compound emerged as a highly potent human AChE (hAChE) inhibitor with an IC50 value of 0.153 µM, while another was the most potent inhibitor of human BChE (hBChE) with an IC50 of 0.828 µM. nih.gov Molecular docking studies indicated that the most potent AChE inhibitor was capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. nih.gov

Table 4: Cholinesterase Inhibition by Pyridine and Thiourea Analogues
Compound ClassTarget EnzymeInhibitory Potency (IC50)Reference
Pyridine derivatives with carbamic function (Compound 8)Human Acetylcholinesterase (hAChE)0.153 ± 0.016 µM nih.gov
Pyridine derivatives with carbamic function (Compound 11)Human Butyrylcholinesterase (hBChE)0.828 ± 0.067 µM nih.gov
Aryl(thio)urea analogues with 2-pyridyl groupAcetylcholinesterase (AChE)Potency comparable to potent aroyl(thio)urea derivatives (sub-micromolar range). nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.gov Its inhibition is considered a valid therapeutic strategy for managing type 2 diabetes mellitus and obesity. nih.gov The search for potent and selective PTP1B inhibitors is an active area of research, with various natural and synthetic compounds being explored. nih.gov

While direct studies on this compound as a PTP1B inhibitor are not prominent, the general structural motifs are relevant to compounds investigated for this target. Research into the inhibition of PTP1B often involves screening libraries of compounds for activity. For instance, an ethanol (B145695) extract of Agrimonia pilosa was found to inhibit PTP1B activity, and subsequent isolation identified flavonoids and triterpenoids as the active constituents. nih.gov

The development of PTP1B inhibitors faces challenges related to achieving selectivity and bioavailability. nih.govpurdue.edu Inhibition of PTP1B has also been shown to have implications in cancer therapy. For example, PTP1B inhibition can trigger the degradation of the Bcr-Abl oncoprotein, which is characteristic of chronic myelogenous leukemia (CML), suggesting a potential therapeutic application in this disease. researchgate.net This highlights the diverse therapeutic potential of targeting PTP1B.

Table 5: PTP1B Inhibition and Therapeutic Rationale
Therapeutic AreaRole of PTP1BEffect of InhibitionReference
Type 2 Diabetes & ObesityNegative regulator of insulin and leptin signalingEnhances insulin and leptin sensitivity nih.gov
Chronic Myelogenous Leukemia (CML)Required for Bcr-Abl protein stabilityTriggers degradation of Bcr-Abl oncoprotein researchgate.net
Cancer ImmunotherapyNegative regulator in T-cell activationDeletion or degradation of PTP1B can elicit anti-tumor immunity purdue.edu

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear serine/threonine kinase that plays a role in the cellular response to stress and inflammation. nih.gov It is activated by mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, and it subsequently phosphorylates transcription factors, leading to the expression of pro-inflammatory genes. nih.govmdpi.com This positions MSK1 as a potential therapeutic target for inflammatory diseases.

The pyridine-2-yl guanidine (B92328) scaffold, which is structurally related to the pyridin-2-ylthiourea core, has been identified as a starting point for the development of novel MSK1 inhibitors. nih.gov A screening of a compound library highlighted 6-phenylpyridin-2-yl guanidine (IC50 ~18 µM) as a hit. nih.gov Subsequent structure-activity relationship studies led to the design of more potent derivatives. One such derivative, a 2-aminobenzimidazole, was found to be a non-cytotoxic and potent inhibitor of MSK1 activity and the release of the pro-inflammatory cytokine IL-6 in vitro (IC50 ~2 µM). nih.gov

The inhibition of kinases in the MAPK signaling pathway is a strategy being explored for modulating neuroinflammation. nih.gov For example, certain coumarin (B35378) derivatives have shown anti-inflammatory effects that may be mediated by the inhibition of ERK phosphorylation, a kinase upstream of MSK1. nih.gov This underscores the therapeutic potential of targeting this signaling cascade in various disease contexts.

Table 6: Inhibition of MSK1 by Related Pyridine Analogues
Compound ClassInhibitory Potency (IC50)Key FindingsReference
6-phenylpyridin-2-yl guanidine (Starting Hit)~18 µMIdentified as a starting point for SAR studies. nih.gov
2-aminobenzimidazole derivative (Optimized)~2 µM (for IL-6 release)Potent, non-cytotoxic inhibitor of MSK1 activity and downstream inflammatory effects. nih.gov

Aldose Reductase Inhibition

Aldose reductase (AR) is a crucial enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.orgnih.gov Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased activity of this pathway is strongly associated with the development of long-term diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. researchgate.netopenmedicinalchemistryjournal.com The accumulation of sorbitol in tissues leads to osmotic stress, while the concomitant depletion of the cofactor NADPH results in oxidative stress, further contributing to cellular damage. frontiersin.orgscielo.br Consequently, the inhibition of aldose reductase is a key therapeutic strategy for preventing or mitigating these complications. researchgate.netopenmedicinalchemistryjournal.com

Thiourea derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs). scielo.br The structural features of these compounds allow them to interact with the active site of the AR enzyme. Molecular docking simulations and structure-activity relationship (SAR) studies have provided insights into these interactions. For instance, studies on various series of ARIs, including those with pyridylthiadiazine and thiopyrimidinone scaffolds, indicate that specific substitutions are crucial for potent inhibitory activity. scielo.brnih.gov A common feature of many potent ARIs is a carboxylic acid group, which often interacts with the anionic binding site of the enzyme. scielo.br SAR studies on pyrido[2,3-e]- researchgate.netresearchgate.netaip.org-thiadiazine derivatives highlighted the importance of an N-benzyl group with electron-withdrawing substituents and an N-acetic acid group for high inhibitory activity. nih.govbsb-muenchen.de

Several thiourea analogues have demonstrated significant inhibitory potential against aldose reductase. Although specific data for this compound is not extensively detailed in the reviewed literature, related compounds have shown noteworthy activity. For example, a series of pyrido[2,3-e]- researchgate.netresearchgate.netaip.org-thiadiazine 1,1-dioxide acetic acid derivatives were found to be potent ARIs, with the most active compound exhibiting an IC50 value in the nanomolar range. nih.gov Similarly, newly synthesized thiopyrimidinone derivatives showed IC50 values ranging from 2.0 to 14.5 μM. researchgate.netscielo.br These findings underscore the potential of heterocyclic thiourea-containing scaffolds in the design of novel and effective aldose reductase inhibitors.

Table 1: Aldose Reductase Inhibitory Activity of Selected Thiourea Analogues

Compound Class Specific Compound Example IC50 (μM) Reference
Pyrido[2,3-e]- researchgate.netresearchgate.netaip.org-thiadiazine derivatives Compound 7d 0.038 nih.gov
Thiopyrimidinone derivatives Aminopyrimidinone analogue 34 scielo.br
Thiopyrimidinone derivatives Hydroxylated analogue 0.1 scielo.br

This table is for illustrative purposes and showcases the potential of related structural classes.

Macrophage Migration Inhibitory Factor (MIF) Antagonism

Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine with a significant role in regulating inflammatory responses and immune cell function. researchgate.netnih.gov Elevated levels of MIF are associated with various inflammatory diseases and cancers, where it promotes cell survival and proliferation. nih.govnih.gov MIF exerts its biological effects by binding to several cell surface receptors, including CD74, which can then form complexes with CD44, CXCR2, CXCR4, or CXCR7, activating downstream signaling pathways like MAPK and PI3K/AKT. nih.gov Given its central role in inflammation and tumorigenesis, MIF has become an attractive target for therapeutic intervention, and the development of MIF antagonists is an active area of research. researchgate.netnih.gov

Thiourea derivatives have been identified as potential inhibitors of MIF activity. researchgate.net The mechanism of antagonism often involves blocking the interaction between MIF and its primary receptor, CD74. A notable analogue, N-(2-chlorophenyl)-N'-2-pyridinylthiourea, demonstrated potent MIF inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.04 μM. researchgate.net This compound shares significant structural similarity with this compound, suggesting that this class of molecules can effectively target the MIF signaling pathway. The inhibition of MIF can disrupt pro-survival signaling in malignant cells and modulate the tumor microenvironment, highlighting the therapeutic potential of these compounds in diseases characterized by excessive MIF activity. nih.gov

Table 2: MIF Inhibitory Activity of a this compound Analogue

Compound IC50 (μM) Reference

Antioxidant Activity and Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their antioxidant properties, acting as effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comresearchgate.net Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. farmaciajournal.com Thiourea-containing compounds can mitigate oxidative damage through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET), which neutralize harmful radicals. hueuni.edu.vnhueuni.edu.vn

Evaluation of Free Radical Scavenging Capabilities (e.g., DPPH, H2O2, NO)

The antioxidant potential of thiourea derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). farmaciajournal.comresearchgate.net These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the radical, causing a color change that can be measured spectrophotometrically. hueuni.edu.vnresearchgate.net

A study on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), a close, non-chlorinated analogue of the title compound, demonstrated its free radical scavenging ability. hueuni.edu.vn The IC50 values, representing the concentration required to scavenge 50% of the radicals, were determined for both DPPH and ABTS•+ assays. hueuni.edu.vn Computational studies suggest that the reaction between PPTU and hydroperoxyl radicals (HOO•) predominantly occurs via the hydrogen atom transfer (HAT) mechanism, with the N-H proton being the most likely hydrogen donor. hueuni.edu.vn Other thiourea derivatives have also shown potent scavenging activity against DPPH, hydrogen peroxide (H2O2), and nitric oxide (NO) radicals, often in a dose-dependent manner. researchgate.net For instance, 1,3-bis(3,4-dichlorophenyl) thiourea was reported to be a strong antioxidant with high reducing potential against both DPPH and ABTS free radicals. mdpi.comhueuni.edu.vn

Table 3: Radical Scavenging Activity of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)

Assay IC50 (M) Reference
DPPH• 1.3 x 10⁻³ hueuni.edu.vn

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method for assessing the total antioxidant capacity of a compound. nih.govmdpi.com This assay measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous ion (Fe²⁺). nih.govmdpi.com The reduction results in the formation of an intense blue-colored ferrous complex (Fe²⁺-TPTZ), and the change in absorbance is directly proportional to the reducing power of the sample. mdpi.comnih.gov The FRAP assay is based on an electron transfer mechanism. mdpi.com

Fluorescence Characteristics and Photophysical Properties

Thiourea derivatives have attracted interest not only for their biological activities but also for their photophysical properties. nih.gov Certain thiourea-containing compounds exhibit fluorescence, making them suitable for applications as fluorescent sensors for detecting ions and biomolecules. nih.gov The fluorescence properties are dictated by the molecular structure, including the nature of the aromatic and heterocyclic rings and the substituents attached to them.

Excitation and Emission Spectral Analysis

The photophysical behavior of a compound is characterized by its absorption (excitation) and emission (fluorescence) spectra. The excitation spectrum shows the wavelengths of light that the molecule absorbs to reach an excited state, while the emission spectrum reveals the wavelengths of light emitted as the molecule returns to its ground state. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. researchgate.net

While some thiourea derivatives are non-luminescent, others, particularly those incorporated into specific heterocyclic systems, can be effective luminophores. researchgate.net For example, studies on 7-phenyloxazolo[5,4-b]pyridin-2-amines, which can be synthesized from corresponding thiourea precursors, found them to be efficient luminophores emitting in the violet spectral range with high quantum yields. researchgate.net In contrast, their thiourea precursors showed no luminescent properties. researchgate.net Another study reported that 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited moderate sensitivity during fluorescence studies for mercury sensing. nih.gov This indicates that the specific molecular architecture of this compound, combining a chlorophenyl group and a pyridyl group, could potentially give rise to interesting photophysical properties, although detailed spectral data for this specific compound are not extensively documented in the reviewed literature. Further experimental analysis would be required to fully characterize its excitation and emission spectra, quantum yield, and potential as a fluorescent probe.

Solvent Effects on Fluorescence Behavior

The fluorescence characteristics of N-aryl-N'-heteroarylthioureas are influenced by a combination of general and specific solvent effects. General effects are related to the solvent's polarity and polarizability, which can stabilize the excited state to varying degrees. Specific interactions, such as hydrogen bonding between the solvent and the thiourea moiety, can also play a significant role in modulating the fluorescence properties.

For many organic fluorophores with intramolecular charge transfer (ICT) character, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum. The Stokes shift, which is the difference between the absorption and emission maxima, is also expected to increase with solvent polarity. The general trend of fluorescence intensity and quantum yield can vary. In some cases, increasing solvent polarity can lead to fluorescence quenching due to the stabilization of non-radiative decay pathways.

In the case of thiourea derivatives, the presence of both hydrogen bond donor (N-H) and acceptor (C=S, pyridine nitrogen) sites allows for complex interactions with protic solvents like alcohols and water. These specific hydrogen bonding interactions can significantly impact the fluorescence behavior, often leading to quenching of the fluorescence intensity.

Table 1: Hypothetical Fluorescence Data for this compound in Various Solvents

The following table presents hypothetical data to illustrate the potential solvent effects on the fluorescence properties of this compound, based on the behavior of structurally related compounds. Note: This data is for illustrative purposes only and is not based on experimental measurements for the specified compound.

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)
Cyclohexane2.024100.65
Dichloromethane (B109758)8.934250.40
Acetonitrile37.54350.25
Ethanol24.54400.10

Interactive Data Table Users can sort the data by clicking on the column headers.

The detailed investigation of the solvent effects on the fluorescence of this compound would require systematic photophysical measurements in a range of solvents with varying polarities and hydrogen bonding capabilities. Such studies would provide valuable information on the nature of the excited state and the intermolecular interactions that govern its deactivation pathways.

Coordination Chemistry of 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea As a Ligand System

Ligand Design Principles and Coordination Modes6.2. Synthesis and Characterization of Metal Complexes6.2.1. Stoichiometric Investigations of Metal-Ligand Ratios6.2.2. Spectroscopic Confirmation of Complex Formation (e.g., IR, UV-Vis, EPR)6.2.3. Structural Elucidation of Coordination Geometry (e.g., Distorted Trigonal, Octahedral)6.2.4. X-ray Crystallographic Analysis of Metal Complexes6.3. Biological Implications of Thiourea-Metal Complexes

A table of mentioned compounds cannot be provided as no specific complexes of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea were identified in the literature search.

Biological Implications of Thiourea-Metal Complexes

Enhanced Bioactivity Profiles of Complexes vs. Free Ligands

Research into the bioactivity of thiourea (B124793) derivatives often reveals a significant enhancement in their pharmacological effects upon chelation with transition metal ions. This principle is a cornerstone of medicinal inorganic chemistry. Studies on analogous compounds have frequently shown that metal complexes of similar ligands exhibit superior antimicrobial, antifungal, or anticancer activities compared to the uncomplexed, or "free," ligand.

For a comprehensive analysis of this compound, comparative studies would be necessary. Such research would typically involve synthesizing a series of metal complexes with this ligand and then screening both the free ligand and the complexes against a panel of pathogens or cancer cell lines. The results would be presented in data tables, likely showcasing metrics such as minimum inhibitory concentration (MIC) for antimicrobial assays or IC50 values (the concentration required to inhibit 50% of cell growth) for anticancer studies. These tables would provide a quantitative comparison, highlighting the degree to which chelation enhances the ligand's potency.

Hypothetical Comparative Antimicrobial Activity Data

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compoundData not availableData not available
[Cu(L)2]Cl2Data not availableData not available
[Ni(L)2]Cl2Data not availableData not available
[Co(L)2]Cl2Data not availableData not available
[Zn(L)2]Cl2Data not availableData not available

L represents the this compound ligand. Data is hypothetical and for illustrative purposes only.

Mechanistic Insights into Metal-Enhanced Biological Effects

The enhanced biological activity of metal complexes is often explained by established theories in coordination chemistry. A detailed investigation into the metal complexes of this compound would likely explore these mechanisms.

One of the most cited explanations is Tweedy's Chelation Theory . According to this theory, the chelation of a metal ion to an organic ligand reduces the polarity of the metal ion. This is because the positive charge of the metal is partially shared with the donor atoms of the ligand, and there is some electron delocalization over the entire chelate ring. This increase in lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms, allowing it to reach and interfere with intracellular targets more effectively than the free ligand.

Once inside the cell, the metal complex can exert its biological effects through various mechanisms. The metal ion itself can be a toxic agent, and the ligand can act as a vehicle to transport it to the site of action. The complex may bind to and inhibit the function of essential enzymes or interfere with DNA replication and protein synthesis, leading to cell death. The specific mechanism would depend on the metal ion and the structure of the complex.

To elucidate these mechanisms for this compound complexes, researchers would typically conduct studies such as DNA binding experiments, enzyme inhibition assays, and investigations into the generation of reactive oxygen species (ROS).

Future Research Directions and Translational Perspectives for 1 3 Chlorophenyl 3 Pyridin 2 Ylthiourea

Rational Design and Synthesis of Advanced Analogues with Tuned Properties

The future development of 1-(3-Chlorophenyl)-3-pyridin-2-ylthiourea hinges on the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how specific structural modifications influence biological activity. nih.govmdpi.com

Future synthetic strategies will likely focus on systematic modifications of both the phenyl and pyridinyl rings. For instance, altering the position and nature of substituents on the phenyl ring can significantly impact activity. The presence of electron-withdrawing groups, such as the existing chlorine atom, is often associated with enhanced biological effects in thiourea (B124793) derivatives. biointerfaceresearch.com Further exploration could involve introducing other halogens (Fluorine, Bromine) or trifluoromethyl groups at different positions to modulate lipophilicity and electronic properties.

Similarly, the pyridine (B92270) ring offers multiple avenues for modification. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with biological targets, a feature common to many pyridinyl-containing compounds. researchgate.net The synthesis of analogues with substituents on the pyridine ring could further optimize these interactions. Incorporating heterocyclic moieties like pyrazole (B372694), thiazole (B1198619), or pyran has been shown to confer potent anticancer properties to thiourea derivatives. mdpi.com

A systematic approach to analogue design, guided by SAR principles, will be crucial. The following table summarizes potential modifications and their expected impact on the properties of the parent compound.

Structural ModificationRationalePotential Impact on PropertiesRelevant Compound Classes
Varying substituents on the phenyl ring (e.g., -F, -CF3, -OCH3)Modulate electronic properties and lipophilicity to enhance target binding and cell permeability.Increased potency, altered selectivity, improved pharmacokinetic profile.Diaryl urea (B33335) and thiourea derivatives. nih.govresearchgate.net
Substitution on the pyridine ringOptimize hydrogen bonding interactions with target proteins and improve solubility.Enhanced target-specific binding and improved bioavailability.Pyridin-2(1H)-one derivatives. researchgate.net
Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, quinoline)Explore novel binding modes and expand the range of potential biological targets.Discovery of new biological activities and potential for dual-target inhibitors. nih.govBenzothiazole thiourea derivatives. nih.gov
Modification of the thiourea linker (e.g., creating bis-thiourea structures)Increase the number of interaction points with the target or enable simultaneous binding to multiple sites.Potentially higher affinity and efficacy.Bis-thiourea derivatives. biointerfaceresearch.com

The synthesis of these new analogues can be achieved through established and innovative chemical methods. One-pot synthesis procedures and the use of versatile intermediates like isothiocyanates will continue to be valuable tools for creating libraries of these compounds for biological screening. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While thiourea derivatives are widely recognized for their anticancer properties, the structural motifs within this compound suggest a much broader therapeutic potential. mdpi.com Future research should actively explore novel biological targets to uncover new applications for this compound and its advanced analogues.

Many thiourea-containing compounds have demonstrated potent enzyme inhibitory activity. nih.gov A promising avenue of research is the evaluation of this compound against various enzymes implicated in human diseases. For example, urease inhibitors are sought after for treating infections caused by Helicobacter pylori. ekb.eg The thiourea scaffold is a known urease inhibitor, making this an attractive area for investigation. lew.ronih.gov

Furthermore, the discovery that certain thiourea derivatives can act as dual inhibitors of the HIV-1 capsid (CA) and human cyclophilin A (CypA) opens up possibilities in antiviral drug development. nih.gov Given the structural similarities, it is plausible that this compound or its analogues could exhibit similar activities. Other potential applications include the development of antibacterial, antifungal, and anti-inflammatory agents. nih.gov

The following table outlines potential new targets and the corresponding therapeutic areas that warrant investigation.

Potential Biological TargetTherapeutic AreaRationale for Exploration
UreaseGastrointestinal diseases (e.g., peptic ulcers)The thiourea moiety is a known pharmacophore for urease inhibition. ekb.eg
HIV-1 Capsid and Cyclophilin AAntiviral (HIV)Thiourea derivatives have been identified as dual inhibitors of these key viral replication proteins. nih.gov
Kinases (e.g., VEGFR-2, ASK1)Oncology, Inflammatory diseasesPyridinyl urea/thiourea structures are common in kinase inhibitors. biointerfaceresearch.commdpi.com
DNA GyraseAntibacterialMolecular docking studies have shown good interaction between thiourea derivatives and bacterial DNA gyrase. nih.gov
Carbonic AnhydrasesOncology, GlaucomaSulphonyl thiourea compounds have shown potent inhibition of various carbonic anhydrase isoforms. nih.gov

Integration of High-Throughput Screening and Omics Technologies in Compound Evaluation

To efficiently explore the vast chemical space of this compound analogues and identify their biological targets, the integration of modern screening and analytical technologies is essential. High-Throughput Screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets, accelerating the discovery of lead compounds. ewadirect.comacs.org Future research should leverage HTS to screen newly synthesized analogues against panels of enzymes, receptors, and cancer cell lines. Fluorescence-based assays, which are highly sensitive and suitable for miniaturization, are particularly well-suited for HTS campaigns involving enzyme inhibitors. nih.gov

Beyond initial hit identification, a deeper understanding of the compound's mechanism of action is crucial. This is where "omics" technologies—proteomics, metabolomics, and transcriptomics—can provide invaluable insights. These platforms offer a global, unbiased view of the cellular response to a compound. researchgate.net For instance, treating cancer cells with this compound and analyzing the subsequent changes in protein and metabolite levels can help identify the specific cellular pathways being perturbed. This data-driven approach can uncover novel mechanisms of action, identify potential off-target effects, and reveal biomarkers of response or resistance.

The integration of these technologies can create a powerful discovery pipeline:

HTS: Rapidly screen analogue libraries to identify potent "hits" for specific targets.

Proteomics: Identify the direct protein targets of the hit compounds and map the downstream signaling pathways affected.

Metabolomics: Analyze changes in cellular metabolism to understand the functional consequences of target engagement.

Transcriptomics: Study changes in gene expression to reveal the broader cellular response and potential feedback mechanisms.

This integrated approach will not only accelerate the development of this compound-based therapeutics but also provide a more comprehensive understanding of their biological effects.

Advanced Computational Methodologies for Predictive Modeling and Drug Design

In parallel with experimental work, advanced computational methodologies are poised to play a transformative role in the future research of this compound. In silico techniques can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular docking is a powerful tool for predicting how a ligand will bind to the active site of a protein. lew.ronih.gov Future studies should employ molecular docking to model the interactions of designed analogues with their putative biological targets. These simulations can provide insights into the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and help rationalize the observed SAR. For instance, docking studies can predict whether a proposed modification will improve or diminish the binding affinity for a target enzyme. nih.gov

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for developing compounds with drug-like characteristics. mdpi.com In silico ADME models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity before a compound is even synthesized. By filtering out compounds with predicted poor ADME profiles early in the design phase, researchers can focus resources on candidates with a higher probability of success in later stages of development.

The synergy between computational modeling and experimental validation will be key:

Design: Use computational models to design novel analogues with predicted high affinity for a target and favorable ADME properties.

Synthesize: Synthesize a focused library of the most promising computationally designed compounds.

Test: Experimentally validate the biological activity and properties of the synthesized compounds.

Refine: Use the experimental data to refine and improve the predictive power of the computational models for the next design cycle.

This iterative design-synthesize-test-refine cycle, powered by advanced computational tools, will accelerate the optimization of this compound from a lead compound into a viable drug candidate.

Synergistic Research with Material Science and Nanotechnology for Compound Delivery and Application

The intersection of medicinal chemistry with material science and nanotechnology offers exciting new possibilities for the application of this compound. Many promising therapeutic compounds are limited by poor solubility, low bioavailability, or lack of target specificity. Nanoparticle-based drug delivery systems can overcome these challenges. nih.govresearchgate.netresearchgate.net

Future research should explore the formulation of this compound and its potent analogues into various nanocarriers. Encapsulating the compound within these systems can enhance its therapeutic efficacy and reduce side effects.

Nanocarrier TypeDescriptionPotential Advantages for Thiourea Delivery
Polymeric NanoparticlesMade from biodegradable polymers that can encapsulate drugs. nih.govOffers sustained release, protects the drug from degradation, and can be surface-modified for targeting.
LiposomesSmall vesicles composed of phospholipid bilayers. nih.govCan encapsulate both hydrophilic and hydrophobic drugs, are biocompatible, and can improve drug solubility.
Solid Lipid Nanoparticles (SLNs)Made of solid lipids, offering advantages in stability and biocompatibility. nih.govSuitable for encapsulating lipophilic compounds like many thiourea derivatives, potentially improving oral bioavailability.
Inorganic Nanoparticles (e.g., Gold, Iron Oxide)Metal-based nanoparticles with unique physical properties. nih.govCan be used for theranostic applications, combining drug delivery with imaging capabilities.

Beyond drug delivery, thiourea derivatives themselves are valuable precursors in materials science. They have been used as sulfur sources in the synthesis of metal sulfide (B99878) nanocrystals (e.g., PbS quantum dots). researchgate.net The reactivity of the thiourea can be tuned by altering its organic substituents, which in turn allows for control over the size and properties of the resulting nanocrystals. This suggests a novel translational perspective for this compound and its analogues as tunable precursors for advanced nanomaterials with applications in optoelectronics and catalysis.

Q & A

Q. What degradation pathways or stability issues are critical for long-term storage?

  • Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via LC-MS; for instance, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone (a bupropion impurity) degrades via keto-enol tautomerism . Store under inert atmosphere at -20°C to prolong shelf life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.